Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate
CAS No.:
Cat. No.: VC13436380
Molecular Formula: C15H22BrN3O2
Molecular Weight: 356.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22BrN3O2 |
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Molecular Weight | 356.26 g/mol |
IUPAC Name | tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H22BrN3O2/c1-11-10-18(13-7-5-6-12(16)17-13)8-9-19(11)14(20)21-15(2,3)4/h5-7,11H,8-10H2,1-4H3 |
Standard InChI Key | SQDUYEDKGPSFGF-UHFFFAOYSA-N |
SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br |
Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br |
Introduction
Chemical Structure and Properties
The compound’s molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.26 g/mol . Key structural features include:
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A piperazine ring substituted with a methyl group at position 2.
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A tert-butoxycarbonyl (Boc) protecting group at position 1.
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A 6-bromopyridin-2-yl moiety at position 4.
Table 1: Physicochemical Properties
The Boc group enhances stability during synthetic procedures, while the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings .
Synthesis and Preparation
The synthesis typically involves sequential functionalization of the piperazine core. A common route includes:
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Alkylation: Introducing the methyl group to piperazine.
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Carboxylation: Attaching the Boc group using di-tert-butyl dicarbonate.
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Halogenation: Bromination at the pyridine ring via electrophilic substitution or metal-catalyzed coupling .
A specific method involves reacting tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate with hydrogen gas in the presence of Pd/C, followed by bromination using PBr₃ . Recent advancements employ visible-light-mediated catalysis for improved selectivity .
Table 2: Key Synthetic Steps
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Boc Protection | Di-tert-butyl dicarbonate, DCM | 85–90% | |
Bromination | PBr₃, DMF, 0°C to RT | 70–75% | |
Purification | Column chromatography (Hexane:EtOAc) | – |
Applications in Pharmaceutical Research
This compound is pivotal in synthesizing kinase inhibitors and anticancer agents. For example, it serves as an intermediate in palbociclib analogs, which target cyclin-dependent kinases (CDKs) in breast cancer therapy . The bromine atom enables further functionalization via cross-coupling to introduce aryl or heteroaryl groups .
Table 3: Biological Relevance of Derivatives
Derivative | Target | Activity | Source |
---|---|---|---|
Palbociclib analogs | CDK4/6 | Antiproliferative | |
Boronate esters | Proteases | Inhibitory | |
Aminopyridine complexes | DNA intercalation | Cytotoxic |
Comparison with Structural Analogs
Modifying the pyridine or piperazine moiety alters physicochemical and biological properties:
Table 4: Analog Comparison
Compound | Substituent | LogP | Bioactivity |
---|---|---|---|
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate | Bromine at pyridine-3 | 3.2 | Lower solubility |
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | Nitro at pyridine-5 | 2.8 | Enhanced reactivity |
The 6-bromo-2-pyridinyl configuration optimizes steric and electronic effects for cross-coupling reactions compared to 3- or 4-substituted analogs .
Recent Research Advances
Recent studies focus on streamlining synthesis and expanding applications:
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